molecular formula C9H12N2O3 B3179894 2-(2-Cyanoacetamido)ethyl methacrylate CAS No. 1031820-10-6

2-(2-Cyanoacetamido)ethyl methacrylate

Cat. No.: B3179894
CAS No.: 1031820-10-6
M. Wt: 196.2 g/mol
InChI Key: ZEAALQQLPWBXHB-UHFFFAOYSA-N
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Description

2-(2-Cyanoacetamido)ethyl methacrylate is a chemical compound with the molecular formula C9H12N2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyanoacetamido group and a methacrylate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanoacetamido)ethyl methacrylate typically involves the reaction of cyanoacetamide with ethyl methacrylate. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Industrial production often employs automated systems for precise control of reaction parameters, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanoacetamido)ethyl methacrylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted methacrylate derivatives .

Scientific Research Applications

2-(2-Cyanoacetamido)ethyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Cyanoacetamido)ethyl methacrylate involves its interaction with molecular targets through its functional groups. The cyanoacetamido group can participate in hydrogen bonding and electrostatic interactions, while the methacrylate group can undergo polymerization reactions. These interactions and reactions contribute to the compound’s effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methacryloyloxy)ethyl acetoacetate
  • 2-(Methacryloyloxy)ethyl succinate
  • 2-(Methacryloyloxy)ethyl phthalate

Uniqueness

Compared to similar compounds, 2-(2-Cyanoacetamido)ethyl methacrylate is unique due to the presence of the cyanoacetamido group, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in applications requiring specific interactions and stability .

Properties

IUPAC Name

2-[(2-cyanoacetyl)amino]ethyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-7(2)9(13)14-6-5-11-8(12)3-4-10/h1,3,5-6H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAALQQLPWBXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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